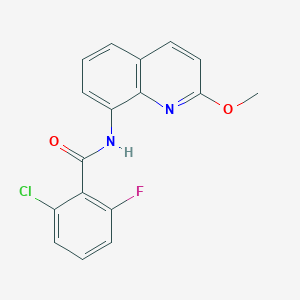
2-chloro-6-fluoro-N-(2-methoxyquinolin-8-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound might involve the use of 6-methoxyquinoline as a precursor . The 6-methoxyquinoline is used in the synthesis of various compounds including fluorescent zinc and chlorine sensors, potent tubulin polymerization inhibitors, and inhibitors of bacterial DNA gyrase and topoisomerase .Aplicaciones Científicas De Investigación
Imaging Applications
A significant application of compounds related to 2-chloro-6-fluoro-N-(2-methoxyquinolin-8-yl)benzamide is in the development of imaging agents for positron emission tomography (PET). Fluorine-18 labeled benzamide analogues have been synthesized and evaluated as potential ligands for PET imaging to assess the sigma-2 receptor status of solid tumors. These compounds demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their utility in imaging solid tumors with PET technology (Tu et al., 2007). Additionally, carbon-11 labeled sigma2 receptor ligands have been developed for imaging breast cancer, with one radiotracer showing high tumor uptake and suitable tumor/background ratio for imaging purposes, indicating potential for imaging the proliferative status of breast tumors (Tu et al., 2005).
Antimicrobial and Antifungal Activities
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, fluoroquinolone-based 4-thiazolidinones demonstrated significant antimicrobial effects, underscoring the potential of these compounds in developing new antimicrobial agents (Patel & Patel, 2010).
Synthetic Methodologies
Research on compounds similar to this compound also extends to synthetic methodologies, which are crucial for the development of novel pharmaceuticals and materials. Experimental and theoretical studies on rhodium-catalyzed coupling of benzamides with difluorovinyl tosylate have been conducted to synthesize diverse fluorinated heterocycles, highlighting innovative approaches to creating fluorinated compounds with potential applications in various industries (Wu et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-6-fluoro-N-(2-methoxyquinolin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c1-23-14-9-8-10-4-2-7-13(16(10)21-14)20-17(22)15-11(18)5-3-6-12(15)19/h2-9H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQSDGYJHCUIGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC=C2NC(=O)C3=C(C=CC=C3Cl)F)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(2-Chlorophenyl)cyclopropyl]acetic acid](/img/structure/B2810137.png)

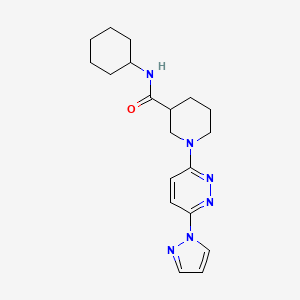
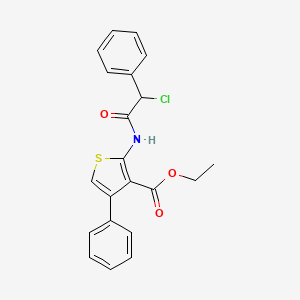
![5-((4-Fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2810143.png)
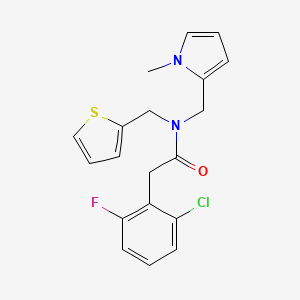
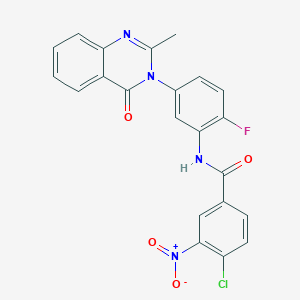

![4-[(4-acetamidophenyl)amino]benzoic Acid](/img/structure/B2810153.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylthiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2810154.png)
![(1-ethyl-1H-pyrazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2810155.png)
![2-[4-(4-Chlorobenzoyl)piperidin-1-yl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2810156.png)
![methyl 3-(1-methyl-1,4a,5,12c-tetrahydro-2H,4H-benzo[5,6]chromeno[4,3-d][1,3]oxazin-2-yl)phenyl ether](/img/structure/B2810158.png)